Cyp51/PD-L1-IN-4 is classified as an inhibitor of both Cyp51 and PD-L1. The compound is synthesized through various organic chemistry techniques, primarily involving modifications of quinazoline derivatives. Its development stems from the need for effective treatments against fungal infections and cancer, particularly where traditional therapies have been ineffective.
The synthesis of Cyp51/PD-L1-IN-4 involves several key steps:
The synthetic routes often utilize advanced techniques such as automated reactors and continuous flow systems to optimize conditions for large-scale production .
Cyp51/PD-L1-IN-4 features a complex molecular structure characterized by a quinazoline core with various substituents that facilitate its dual-target action. The precise three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with both Cyp51 and PD-L1.
The molecular formula and weight, along with specific structural data (such as bond lengths and angles), are crucial for understanding its reactivity and biological activity.
Cyp51/PD-L1-IN-4 can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
The mechanism of action for Cyp51/PD-L1-IN-4 involves:
This dual inhibition is particularly effective in treating fungal infections while simultaneously promoting anti-tumor immunity .
Cyp51/PD-L1-IN-4 exhibits several notable physical and chemical properties:
Data regarding these properties can be obtained through standard analytical techniques such as differential scanning calorimetry or thermogravimetric analysis .
Cyp51/PD-L1-IN-4 has diverse applications in scientific research:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2